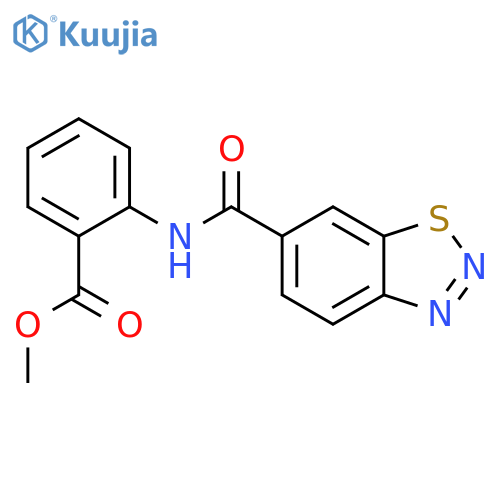Cas no 951902-02-6 (methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate)

951902-02-6 structure
商品名:methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate
CAS番号:951902-02-6
MF:C15H11N3O3S
メガワット:313.331141710281
CID:5430982
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate
- Benzoic acid, 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]-, methyl ester
- methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate
-
- インチ: 1S/C15H11N3O3S/c1-21-15(20)10-4-2-3-5-11(10)16-14(19)9-6-7-12-13(8-9)22-18-17-12/h2-8H,1H3,(H,16,19)
- InChIKey: VZNSEYPRUYSYHS-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=CC=C1NC(C1C=C2SN=NC2=CC=1)=O
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3375-0068-2μmol |
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |
951902-02-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3375-0068-1mg |
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |
951902-02-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3375-0068-2mg |
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |
951902-02-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3375-0068-3mg |
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |
951902-02-6 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3375-0068-4mg |
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |
951902-02-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 |
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
951902-02-6 (methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate) 関連製品
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
